SIAIS117 Is the Only ALK PROTAC with Demonstrated Degradation of the G1202R Resistance Mutation
SIAIS117 is the sole ALK PROTAC for which degradation of the EML4-ALK G1202R resistance mutant has been quantitatively reported. The DC50 for EML4-ALK G1202R degradation is 189 nM and the IC50 for growth inhibition is 166 nM [1]. In contrast, all other ALK PROTACs compiled in the same cross-study comparison table — including TL13-12, TL13-112, MS4077, MS4078, and TD-004 — show no available data for G1202R degradation or inhibition (marked as '–') [1]. The G1202R mutation is one of the most clinically challenging resistance mutations; among ALK inhibitors, Brigatinib is one of the few that retains some activity against it (IC50 ~0.6–6.6 nM in biochemical kinase assays) [2], yet SIAIS117 goes further by eliminating the mutant protein entirely rather than merely inhibiting it.
| Evidence Dimension | ALK G1202R mutant protein degradation (DC50) and growth inhibition (IC50) |
|---|---|
| Target Compound Data | SIAIS117 DC50 = 189 nM, IC50 = 166 nM (EML4-ALK G1202R) |
| Comparator Or Baseline | TL13-12, TL13-112, MS4077, MS4078, TD-004: No data available (not reported / not active) |
| Quantified Difference | Only compound with measurable G1202R degradation activity; all comparators lack any reported G1202R activity |
| Conditions | In vitro cellular degradation and proliferation assays; data consolidated in Gao et al. (2023) Table 2 from primary publications |
Why This Matters
For any study requiring degradation of the G1202R resistance mutant, SIAIS117 is currently the only ALK PROTAC with demonstrated activity, making it the necessary — not merely preferred — choice.
- [1] Gao H, Zhang JY, Zhao LJ, Guo YY. Synthesis and clinical application of small-molecule inhibitors and PROTACs of anaplastic lymphoma kinase. Bioorg Chem. 2023;139:106807. Table 2. doi:10.1016/j.bioorg.2023.106807. View Source
- [2] Huang WS, Liu S, Zou D, et al. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. J Med Chem. 2016;59(10):4948-4964. doi:10.1021/acs.jmedchem.6b00306. PMID: 27144831. View Source
